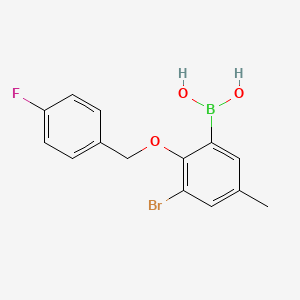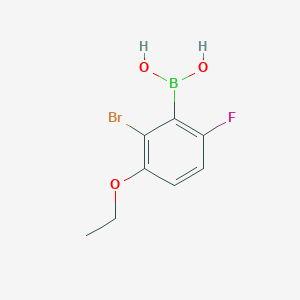
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is an organic compound that features a cyclopropyl group attached to an ethyl chain, which is further connected to a benzylamine moiety substituted with a methoxy group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine typically involves the following steps:
Formation of the cyclopropylethylamine intermediate: This can be achieved by reacting cyclopropylcarbinol with ammonia or an amine under suitable conditions to form cyclopropylethylamine.
Benzylation: The cyclopropylethylamine is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted benzylamines with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzylamine moieties may contribute to its binding affinity and specificity. The methoxy group can influence the compound’s electronic properties and reactivity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-cyclopropylethyl)-N-benzylamine: Lacks the methoxy group, which may result in different reactivity and biological activity.
N-(1-cyclopropylethyl)-N-(4-hydroxybenzyl)amine: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical and biological properties.
N-(1-cyclopropylethyl)-N-(4-chlorobenzyl)amine: Substituted with a chlorine atom, which can significantly impact its reactivity and interactions.
Uniqueness
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is unique due to the presence of the methoxy group, which can enhance its solubility, stability, and potential biological activity compared to its analogs. The cyclopropyl group also imparts rigidity to the molecule, influencing its overall conformation and interactions.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(12-5-6-12)14-9-11-3-7-13(15-2)8-4-11/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVHCGNTDKNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














